molecular formula C34H29ClN6O3 B1677385 Modipafant racemate CAS No. 122956-68-7

Modipafant racemate

Cat. No.: B1677385
CAS No.: 122956-68-7
M. Wt: 605.1 g/mol
InChI Key: ODRYSCQFUGFOSU-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

Modipafant racemate should be handled with adequate ventilation and personal protective equipment, including safety goggles with side-shields and protective gloves . In case of accidental ingestion or inhalation, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

Modipafant racemate plays a significant role in biochemical reactions by antagonizing the platelet-activating factor receptor. This interaction inhibits the binding of platelet-activating factor to its receptor, thereby preventing the downstream signaling cascade that leads to inflammation. This compound interacts with enzymes, proteins, and other biomolecules involved in the inflammatory response, such as leukotrienes, prostaglandins, and oxygen-free radicals .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting the platelet-activating factor-induced aggregation of platelets, reducing bronchoconstriction, and decreasing microvascular leakage and mucus hypersecretion. These effects are particularly relevant in conditions like asthma, where this compound helps to alleviate symptoms by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the platelet-activating factor receptor, thereby blocking the receptor’s interaction with its ligand. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. This compound also affects gene expression by modulating the transcription of genes involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In in vitro and in vivo studies, this compound has shown long-lasting activity, with its effects on cellular function persisting for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet-activating factor-induced responses without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including increased bronchial hyperresponsiveness and potential toxicity to other organs .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes and cofactors that regulate the production and degradation of inflammatory mediators, such as leukotrienes and prostaglandins. These interactions can affect metabolic flux and alter the levels of various metabolites involved in inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. This compound’s distribution is crucial for its ability to modulate inflammatory responses effectively .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed to modulate the inflammatory response .

Preparation Methods

The synthesis of UK-74505 involves the creation of a 1,4-dihydropyridine structure, which is a common motif in many biologically active compounds. The synthetic route typically includes the following steps:

Industrial production methods for UK-74505 would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

UK-74505 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

UK-74505 is unique among platelet activating factor receptor antagonists due to its irreversible binding and long-acting effects. Similar compounds include:

UK-74505 stands out due to its higher potency and longer duration of action compared to these similar compounds .

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRYSCQFUGFOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924329
Record name 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122956-68-7
Record name Modipafant racemate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122956687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODIPAFANT, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QK4U86953
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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